molecular formula C21H20N4O4S2 B500168 ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate

ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate

Katalognummer: B500168
Molekulargewicht: 456.5g/mol
InChI-Schlüssel: JMUWVQXMUNHEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridine, thiophene, and pyrimidine moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate is unique due to its multi-fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C21H20N4O4S2

Molekulargewicht

456.5g/mol

IUPAC-Name

ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate

InChI

InChI=1S/C21H20N4O4S2/c1-3-29-21(27)24-9-8-14-16(10-24)31-18-17(14)19(26)25-20(22-18)30-11-15(23-25)12-4-6-13(28-2)7-5-12/h4-7H,3,8-11H2,1-2H3

InChI-Schlüssel

JMUWVQXMUNHEQY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C5=CC=C(C=C5)OC

Kanonische SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.